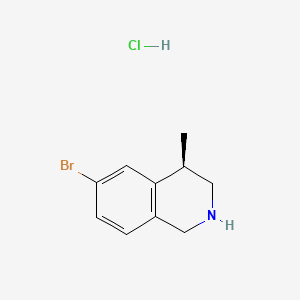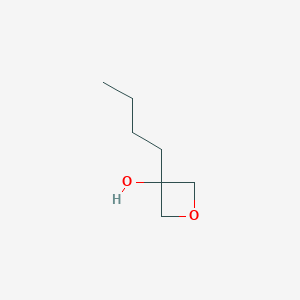![molecular formula C12H15NO B8220543 8-Phenyl-2-oxa-6-azaspiro[3.4]octane](/img/structure/B8220543.png)
8-Phenyl-2-oxa-6-azaspiro[3.4]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Phenyl-2-oxa-6-azaspiro[34]octane is a spirocyclic compound characterized by a unique structure that includes a phenyl group, an oxygen atom, and a nitrogen atom within a spirocyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Phenyl-2-oxa-6-azaspiro[3.4]octane can be achieved through several methods. One approach involves the annulation of the cyclopentane ring, while other methods focus on the annulation of the four-membered ring . These methods typically use readily available starting materials and conventional chemical transformations, minimizing the need for extensive chromatographic purifications .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that they could be adapted for industrial-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
8-Phenyl-2-oxa-6-azaspiro[3.4]octane undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include strong oxidizing agents, reducing agents, and nucleophiles or electrophiles for substitution reactions . Reaction conditions vary depending on the desired transformation but often involve standard laboratory techniques such as heating, stirring, and the use of inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
8-Phenyl-2-oxa-6-azaspiro[3.4]octane has several scientific research applications, including:
Medicinal Chemistry: It is involved in the preparation of azaspirocycle or azetidine substituted 4-anilinoquinazoline derivatives, which exhibit epidermal growth factor receptor (EGFR) inhibitory activities.
Materials Science: The unique spirocyclic structure of this compound makes it a potential candidate for the development of new materials with specific properties.
Biological Research: Its ability to interact with biological targets, such as EGFR, makes it a valuable tool for studying cellular signaling pathways and developing new therapeutic agents.
Mechanism of Action
The mechanism of action of 8-Phenyl-2-oxa-6-azaspiro[3.4]octane involves its interaction with molecular targets such as the epidermal growth factor receptor (EGFR). By inhibiting EGFR, this compound can interfere with cellular signaling pathways that are crucial for cell growth and proliferation
Comparison with Similar Compounds
Similar Compounds
2-Oxa-6-azaspiro[3.4]octane: A related compound with a similar spirocyclic structure but lacking the phenyl group.
8-Phenyl-2-oxa-6-azaspiro[3.4]octan-7-one: Another related compound with an additional ketone functional group.
Uniqueness
8-Phenyl-2-oxa-6-azaspiro[34]octane is unique due to the presence of the phenyl group, which can significantly influence its chemical reactivity and biological activity
Properties
IUPAC Name |
5-phenyl-2-oxa-7-azaspiro[3.4]octane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-2-4-10(5-3-1)11-6-13-7-12(11)8-14-9-12/h1-5,11,13H,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQAUYYKVLCTQNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2(CN1)COC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-Chlorobicyclo[2.2.2]octan-1-yl)methanol](/img/structure/B8220471.png)
![1-[4-(1-Bicyclo[1.1.1]pentanyl)phenyl]ethanone](/img/structure/B8220479.png)
![1-(Bromomethyl)-3-phenylbicyclo[1.1.1]pentane](/img/structure/B8220480.png)
![3-O-ethyl 1-O-methyl bicyclo[1.1.1]pentane-1,3-dicarboxylate](/img/structure/B8220484.png)
![3-(3,4-Dimethoxybenzoyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B8220486.png)
![3-(3-Phenyl-1-bicyclo[1.1.1]pentanyl)oxetan-3-ol](/img/structure/B8220492.png)

![4-[[3-(Aminomethyl)oxetan-3-yl]amino]-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid](/img/structure/B8220524.png)
![6-Methyl-2-(4-methylphenyl)sulfonyl-2,6-diazaspiro[3.3]heptane](/img/structure/B8220531.png)
![5-Phenyl-2-oxa-7-azaspiro[3.4]octan-6-one](/img/structure/B8220546.png)
![6-Tosyl-2-thia-6-azaspiro[3.3]heptane 2-oxide](/img/structure/B8220547.png)
![Methyl 6-benzyl-2,6-diazaspiro[3.4]octane-7-carboxylate](/img/structure/B8220549.png)
![(2R)-2-[(4-chlorophenyl)sulfonyl-[(4-cyanocuban-1-yl)methyl]amino]-5,5,5-trifluoropentanamide](/img/structure/B8220559.png)
